molecular formula C9H12ClNO3 B15068308 Methyl 6-(methoxymethyl)picolinate hydrochloride CAS No. 579500-17-7

Methyl 6-(methoxymethyl)picolinate hydrochloride

Cat. No.: B15068308
CAS No.: 579500-17-7
M. Wt: 217.65 g/mol
InChI Key: ZBPVUZWUHAGDHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methoxymethyl)picolinate hydrochloride typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of 6-(methoxymethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methoxymethyl)picolinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(methoxymethyl)picolinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(methoxymethyl)picolinate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(methoxymethyl)picolinate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

579500-17-7

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 6-(methoxymethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-6-7-4-3-5-8(10-7)9(11)13-2;/h3-5H,6H2,1-2H3;1H

InChI Key

ZBPVUZWUHAGDHB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)OC.Cl

Origin of Product

United States

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